N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position has been developed, generating environmentally benign byproducts. This approach utilizes sodium sulfinates as sulfide sources, offering a less odorous and more environmentally friendly method than previous means. The process successfully yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing its efficiency and environmental friendliness (Chengcai Xia et al., 2016).
N-sulfonyl Derivatives as Glycine-site NMDA and AMPA Antagonists
N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxamide have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This research highlights the potential of N-sulfonyl derivatives in developing treatments targeting these receptors (S. Hays et al., 1993).
Antimalarial Sulfonamides as COVID-19 Drug Candidates
An investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles has been conducted, leading to the synthesis of various derivatives with promising in vitro antimalarial activity. These derivatives also exhibit favorable ADMET properties and significant antimalarial activity, especially the sulfonamide with a quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies support these findings, suggesting these sulfonamides as potential COVID-19 drug candidates (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Synthesis of Novel Quinolones-Amino Esters as Antibacterial and Antifungal Agents
A selective synthesis of novel quinoline carboxamides by the N-alkylation reaction of methyl (2-oxo-1,2-dihydroquinolin-4-yl)-l-alaninate has been developed. These compounds exhibit strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, and high antifungal activity against Candida Albicans. This synthesis approach, supported by molecular docking and dynamics studies, offers a new avenue for developing potent antibacterial and antifungal agents (Oussama Moussaoui et al., 2021).
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)8-9-18-16(21)17(22)19-14-7-6-13-5-4-10-20(15(13)11-14)25(3,23)24/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBCAZKTOELGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.